2-Methyl-1-{[1-(1,3-thiazol-2-yl)ethyl]amino}propan-2-ol

Catalog No.
S13798149
CAS No.
M.F
C9H16N2OS
M. Wt
200.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-{[1-(1,3-thiazol-2-yl)ethyl]amino}propa...

Product Name

2-Methyl-1-{[1-(1,3-thiazol-2-yl)ethyl]amino}propan-2-ol

IUPAC Name

2-methyl-1-[1-(1,3-thiazol-2-yl)ethylamino]propan-2-ol

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

InChI

InChI=1S/C9H16N2OS/c1-7(8-10-4-5-13-8)11-6-9(2,3)12/h4-5,7,11-12H,6H2,1-3H3

InChI Key

ZLYWSSBVHBTFNG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NCC(C)(C)O

2-Methyl-1-{[1-(1,3-thiazol-2-yl)ethyl]amino}propan-2-ol is a chemical compound with the molecular formula C8H14N2OSC_8H_{14}N_2OS and a molecular weight of 186.28 g/mol. It features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. This compound is characterized by its unique structure, which includes a secondary amine and an alcohol functional group, making it a potential candidate for various biological and chemical applications .

, primarily due to the presence of the alcohol and amine functional groups. Key types of reactions include:

  • Oxidation: The alcohol can be oxidized to form ketones or aldehydes.
  • Reduction: The compound may undergo reduction to yield secondary or primary amines.
  • Substitution Reactions: The thiazole ring can undergo electrophilic substitution reactions, which may modify its biological activity.

Research indicates that 2-Methyl-1-{[1-(1,3-thiazol-2-yl)ethyl]amino}propan-2-ol exhibits potential biological activities. Compounds containing thiazole rings are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The specific interactions of this compound with biological targets are still under investigation, but its structural features suggest it might modulate enzyme activities or receptor functions, contributing to its therapeutic potential .

The synthesis of 2-Methyl-1-{[1-(1,3-thiazol-2-yl)ethyl]amino}propan-2-ol can be achieved through several methods:

  • Formation of Thiazole Derivative: The thiazole ring can be synthesized via methods such as the Gewald reaction or by cyclization of appropriate precursors.
  • Alkylation: The thiazole derivative is then alkylated with 2-methylpropan-2-amine to introduce the ethylamine side chain.
  • Hydroxylation: Finally, hydroxylation of the resulting compound yields 2-Methyl-1-{[1-(1,3-thiazol-2-yl)ethyl]amino}propan-2-ol .

This compound has potential applications in several fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound in drug development for treating infections or inflammatory diseases.
  • Material Science: Its unique structure allows for exploration in developing organic semiconductors and other advanced materials.
  • Chemical Research: It can be used as a building block for synthesizing more complex molecules in organic synthesis .

Studies on the interactions of 2-Methyl-1-{[1-(1,3-thiazol-2-yl)ethyl]amino}propan-2-ol with various biological targets are crucial for understanding its mechanism of action. Preliminary research suggests that it may interact with specific enzymes or receptors involved in metabolic pathways. Further studies using techniques such as molecular docking and in vitro assays are needed to elucidate these interactions fully .

Several compounds share structural similarities with 2-Methyl-1-{[1-(1,3-thiazol-2-yl)ethyl]amino}propan-2-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(Ethylamino)-2-methylpropan-2-olC6H15NOC_6H_{15}NOLacks thiazole ring; simpler structure
4-(2-methyl-1-{[2-(1,3-thiazol-2-yl)ethyl]amino}propan-2-yl)anilineC15H21N3SC_{15}H_{21}N_3SSimilar thiazole structure; larger molecular size
3-MethylthiazoleC4H5NSC_4H_5NSSmaller thiazole derivative; no amino or alcohol groups

Uniqueness

The uniqueness of 2-Methyl-1-{[1-(1,3-thiazol-2-yl)ethyl]amino}propan-2-ol lies in its combination of a thiazole ring with both an alcohol and an amine functional group. This combination may enhance its biological activity compared to simpler compounds without these features. Additionally, the specific arrangement of these functional groups could lead to distinct pharmacological effects not observed in structurally similar compounds.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

200.09833431 g/mol

Monoisotopic Mass

200.09833431 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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